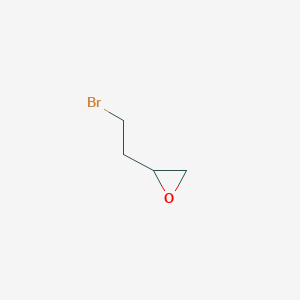

2-(2-Bromoethyl)oxirane

Descripción general

Descripción

2-(2-Bromoethyl)oxirane, also known as 2-bromoethyl oxide, is a chemical compound with the formula C4H7BrO . It is an epoxide, meaning it contains a three-membered oxirane ring. It is a versatile bifunctional chiral building block with two different electrophilic centers .

Synthesis Analysis

The synthesis of 2-(2-Bromoethyl)oxirane involves the reaction of oxirane with carboxylic acid initiated by a tertiary amine . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethyl)oxirane is characterized by a three-membered oxirane ring . The InChI code for this compound is 1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 .Chemical Reactions Analysis

The ring-opening reactions of 2-(2-Bromoethyl)oxirane are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . These reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .Physical And Chemical Properties Analysis

2-(2-Bromoethyl)oxirane is a liquid at room temperature . Its molecular weight is 151 . The boiling point of this compound is 157°C at 760 mmHg .Aplicaciones Científicas De Investigación

Bifunctional Chiral Building Block

“2-(2-Bromoethyl)oxirane” is a versatile bifunctional chiral building block with two different electrophilic centers . This property makes it a valuable compound in the synthesis of complex molecules.

Life Science Research

In the field of life sciences, “2-(2-Bromoethyl)oxirane” is used in various research areas . Its unique properties can be leveraged in biological studies and medical research.

Material Science Research

“2-(2-Bromoethyl)oxirane” also finds its application in material science research . It can be used in the synthesis of new materials with desired properties.

Chemical Synthesis

This compound is used in chemical synthesis . Its unique structure and reactivity make it a useful reagent in the synthesis of various organic compounds.

Chromatography

“2-(2-Bromoethyl)oxirane” can be used in chromatography , a technique used to separate mixtures. Its properties can be exploited to improve the efficiency of separation.

Analytical Research

In analytical research, “2-(2-Bromoethyl)oxirane” can be used as a standard or a reagent . Its well-defined structure and properties make it suitable for such applications.

Molecular Simulations

“2-(2-Bromoethyl)oxirane” can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

Mecanismo De Acción

Target of Action

It’s known that this compound can cause irritation to the eyes and skin, and it can affect the respiratory system .

Mode of Action

It’s known that the compound has a chiral center, which could potentially interact with biological targets in a stereospecific manner .

Result of Action

It’s known that the compound can cause irritation to the eyes and skin, and it can affect the respiratory system .

Action Environment

The action of 2-(2-Bromoethyl)oxirane can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment and in an environment with adequate ventilation . It’s also noted that the compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

Direcciones Futuras

2-(2-Bromoethyl)oxirane is a versatile building block in organic synthesis and is used in the synthesis of pharmaceutical and natural products. Its future directions include further exploration of its potential applications in various fields of chemistry.

Relevant Papers Relevant papers on 2-(2-Bromoethyl)oxirane include studies on its kinetics and mechanism of ring-opening reaction , its use in the synthesis of functionalized molecules , and its safety data sheet .

Propiedades

IUPAC Name |

2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313624 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)oxirane | |

CAS RN |

13287-42-8 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocirane, (2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.